molecular formula C8H16ClNO B2914162 3-Isopropylpiperidin-4-one hcl CAS No. 1425366-30-8; 150668-81-8

3-Isopropylpiperidin-4-one hcl

Cat. No.: B2914162
CAS No.: 1425366-30-8; 150668-81-8
M. Wt: 177.67
InChI Key: AZGIKIUSRJHLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ISOPROPYLPIPERIDIN-4-ONE HCL ( 150668-81-8) is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 178 . It belongs to the piperidin-4-one class of organic compounds, which are recognized as versatile scaffolds in medicinal chemistry and scientific research . The piperidin-4-one core is a privileged structure in drug discovery due to its wide spectrum of biological activities . Piperidin-4-one derivatives have been extensively studied for their diverse biological profiles, including potential antiviral and antitumor activities . Specifically, compounds featuring the 3-isopropylpiperidin-4-one structure have been explored as intermediates in the synthesis of more complex molecules for biological evaluation . Researchers utilize this compound and its derivatives as key intermediates in organic synthesis and for the creation of potential pharmacologically active molecules . For safe handling, appropriate personal protective equipment including gloves, protective clothing, and eyewear should be worn. The recommended storage condition is at -20°C for long-term storage (1-2 years) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGIKIUSRJHLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of a molecule. For 3-Isopropylpiperidin-4-one (B595886) hydrochloride, both ¹H and ¹³C NMR would provide definitive structural information.

In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The proton on the nitrogen (N-H) would likely appear as a broad signal due to proton exchange and coupling to the nitrogen nucleus. The protons on the carbon adjacent to the carbonyl group (C-5) and the proton at the isopropyl-substituted carbon (C-3) would be shifted downfield. The isopropyl group itself would exhibit a characteristic pattern: a doublet for the two methyl groups and a multiplet for the single methine proton.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Isopropylpiperidin-4-one (Note: Data is theoretical and based on typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.)

SpectrumAssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H NMRN-HBroad (variable)Broad Singlet
¹H NMRCH (isopropyl)~2.5 - 3.0Multiplet
¹H NMRCH₃ (isopropyl)~0.9 - 1.2Doublet
¹H NMRRing CH₂, CH~2.0 - 3.5Multiplets
¹³C NMRC=O (C-4)~205 - 210N/A
¹³C NMRC-2, C-6~45 - 55N/A
¹³C NMRC-3, C-5~40 - 60N/A
¹³C NMRCH (isopropyl)~30 - 35N/A
¹³C NMRCH₃ (isopropyl)~18 - 22N/A

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 3-Isopropylpiperidin-4-one hydrochloride would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. The presence of the amine hydrochloride salt would give rise to a broad and strong absorption band in the 2400-2800 cm⁻¹ range, which is characteristic of the N⁺-H stretching vibration. Additionally, C-H stretching vibrations from the alkyl portions of the piperidine (B6355638) ring and the isopropyl group would appear around 2850-3000 cm⁻¹.

Table 2: Predicted IR Absorption Data for 3-Isopropylpiperidin-4-one hydrochloride (Note: Data is theoretical and based on typical vibrational frequencies.)

Expected Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
2850-3000C-H Stretch (Aliphatic)Medium-Strong
2400-2800N⁺-H Stretch (Amine Salt)Strong, Broad
1710-1730C=O Stretch (Ketone)Strong, Sharp
1450-1470C-H Bend (CH₂)Medium
1100-1250C-N StretchMedium

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides unambiguous information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Substituted piperidine rings typically adopt a low-energy chair conformation to minimize torsional and steric strain. In 3-Isopropylpiperidin-4-one hydrochloride, the six-membered ring is expected to exist in a chair conformation. The bulky isopropyl group at the C-3 position would strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial protons on C-5 and the nitrogen atom. The presence of the sp²-hybridized carbonyl carbon at C-4 slightly flattens the ring in that region compared to a standard cyclohexane chair.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 3-Isopropylpiperidin-4-one (the free base, C₈H₁₅NO), the exact molecular weight is 141.1154 g/mol . In techniques like electrospray ionization (ESI), the compound would be detected as its protonated molecular ion, [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of approximately 142.1232.

The fragmentation of this ion would likely proceed via pathways characteristic of cyclic ketones and amines. Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is a common fragmentation route. Plausible fragmentation pathways include the loss of the isopropyl group (a loss of 43 Da) or the cleavage of the ring to produce characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for 3-Isopropylpiperidin-4-one (Note: Data is theoretical, based on the structure of the free base.)

Expected m/zAssignment
142.1[M+H]⁺ (Protonated Molecular Ion)
114.1[M+H - CO]⁺
99.1[M+H - C₃H₇]⁺ (Loss of isopropyl radical from M⁺)
71.1Fragment from ring cleavage

Theoretical and Computational Investigations of 3 Isopropylpiperidin 4 One Hydrochloride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govijirt.org For derivatives of the piperidin-4-one ring system, DFT calculations, often at the B3LYP/6-311++G(d,p) level, are employed to optimize molecular geometry and analyze vibrational frequencies. researchgate.net These studies form the foundation for understanding the molecule's stability, electronic properties, and reactivity. In many studies of related piperidin-4-one compounds, the piperidine (B6355638) ring is observed to adopt a stable chair conformation. iucr.orgnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. primescholars.com

In studies of substituted piperidin-4-one derivatives, FMO analysis reveals how different functional groups influence the electronic properties and reactivity of the core structure. rsc.org The stabilization energy and the calculated HOMO and LUMO energies can indicate charge transfer within the molecule, which is often linked to its bioactive properties. primescholars.com

Table 1: FMO Parameters for a Related Piperidin-4-one Derivative Data for 3-chloro-3-methyl-r(2),c(6)-bis(p-tolyl)piperidin-4-one

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-1.89
Energy Gap (ΔE)4.56

This data, derived from a related compound, illustrates the typical energy values obtained through DFT calculations and highlights the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule by visualizing its electrostatic potential on the electron density surface. chemrxiv.orgresearchgate.net It helps predict sites for nucleophilic and electrophilic attacks. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govrsc.org

For a molecule like 3-Isopropylpiperidin-4-one (B595886) hydrochloride, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atom of the carbonyl group, indicating its role as a primary site for electrophilic attack or hydrogen bonding.

Positive Potential: Located around the amine hydrogen (N-H), suggesting it as a site for nucleophilic attack.

This analysis is crucial for understanding how the molecule interacts with other molecules, including biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis is frequently used in conjunction with DFT to provide a detailed understanding of charge distribution, charge transfer, and hyperconjugative interactions within a molecule. researchgate.netbohrium.com By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the intramolecular stabilization energy.

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. researchgate.netbohrium.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify specific regions involved in hydrogen bonding and other close contacts. researchgate.netiucr.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Piperidin-4-one Derivatives

Interaction TypeCompound A (%)Compound B (%)Compound C (%)
H···H53.36844.5
H···C/C···H19.11916.4
H···O/O···H7.7127.9
H···F/F···H15.7--
H···Cl/Cl···H--13.5

Data corresponds to: A) 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one iucr.org; B) 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one nih.gov; C) 2,6-bis(4-chlorophenyl)-3-isopropylpiperidin-4-one. bohrium.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, offering insights into conformational changes, stability, and interactions with solvent molecules. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD can reveal how a compound like 3-Isopropylpiperidin-4-one hydrochloride behaves in a biological environment or in solution. nih.gov

These simulations are particularly useful for:

Solvation Analysis: Understanding how the molecule interacts with water or other solvent molecules, which is critical for predicting its solubility.

Conformational Stability: Assessing the stability of different conformations (e.g., the chair conformation of the piperidine ring) in a dynamic environment.

Binding Interactions: Simulating the interaction of the molecule with a biological target, such as a protein, to evaluate the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net

In studies of related compounds, MD simulations have been used to confirm the stability of ligand-receptor complexes, with low root-mean-square deviation (RMSD) values indicating minimal structural changes during the simulation. nih.govresearchgate.net

Quantum Chemical Calculations for Mechanistic Insights and Reaction Energetics

Quantum chemical calculations, which include methods like DFT, are essential for elucidating reaction mechanisms and calculating the energetics of chemical processes. nih.govdntb.gov.ua These computational approaches allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies for proposed reaction pathways.

For a molecule with multiple reactive sites like 3-Isopropylpiperidin-4-one, quantum chemical calculations can predict the most likely pathways for reactions such as reduction, oxidation, or condensation. By comparing the energy barriers for different mechanisms, it is possible to determine the most favorable reaction route under specific conditions. This predictive power is invaluable in synthetic chemistry for optimizing reaction conditions and in medicinal chemistry for understanding metabolic pathways.

Reaction Mechanisms and Pathways Involving 3 Isopropylpiperidin 4 One Hydrochloride

Mechanisms of Hydrohalic Acid Addition and Protonation in Piperidinone Systems

The formation of 3-isopropylpiperidin-4-one (B595886) hydrochloride involves the addition of hydrogen chloride (HCl) to the neutral 3-isopropylpiperidin-4-one molecule. This process is a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring acts as a Lewis base, accepting a proton (H+) from the hydrohalic acid.

The mechanism proceeds as follows:

Protonation of the Nitrogen: The nitrogen atom in the piperidine ring is the most basic site in the molecule. It readily abstracts a proton from HCl.

Formation of the Piperidinium (B107235) Ion: This protonation results in the formation of a positively charged piperidinium ion.

Association with the Chloride Ion: The positively charged piperidinium ion then associates with the negatively charged chloride ion (Cl-) to form the hydrochloride salt.

This protonation has a significant impact on the electron distribution within the ring, influencing the reactivity of the adjacent carbonyl group. The protonated nitrogen acts as an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon.

Nucleophilic and Electrophilic Reaction Pathways of the Piperidin-4-one Core

The piperidin-4-one core of the molecule presents two primary sites for reaction: the nitrogen atom and the carbonyl group.

Nucleophilic Reactions:

At the Nitrogen Atom: In its non-protonated (free base) form, the nitrogen atom is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and Michael additions. However, in the hydrochloride salt, the nitrogen is protonated and thus, its nucleophilicity is quenched. To engage in these reactions, the hydrochloride must first be neutralized with a base.

At the Carbonyl Carbon: The carbonyl carbon is electrophilic and is susceptible to attack by nucleophiles. Common reactions include:

Reductive Amination: The carbonyl group can be converted to an amino group through reaction with an amine in the presence of a reducing agent.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group to a double bond.

Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols. youtube.com

Electrophilic Reactions:

At the α-Carbon: The carbon atoms alpha to the carbonyl group can be deprotonated by a strong base to form an enolate. This enolate is nucleophilic and can react with various electrophiles, such as alkyl halides (alkylation) or aldehydes (aldol condensation). The presence of the isopropyl group at the 3-position can introduce steric hindrance, potentially influencing the regioselectivity of enolate formation and subsequent reactions.

Formation and Reactivity of Carbocation Intermediates in Acid-Catalyzed Reactions

Under acidic conditions, such as those provided by the hydrochloride salt, reactions involving the piperidin-4-one core can proceed through carbocation intermediates. eurekalert.org These are highly reactive species with a positively charged carbon atom. eurekalert.orgmasterorganicchemistry.com

Formation of Carbocations:

Protonation of the Carbonyl Oxygen: The oxygen of the carbonyl group can be protonated by the acidic medium. This increases the electrophilicity of the carbonyl carbon.

Loss of a Leaving Group: In certain reactions, such as the dehydration of a tertiary alcohol formed from a Grignard reaction, protonation of the hydroxyl group followed by loss of water can generate a carbocation.

Reactivity of Carbocations:

Rearrangements: Carbocations are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. uomustansiriyah.edu.iqscienceinfo.com For instance, a secondary carbocation might rearrange to a more stable tertiary carbocation. scienceinfo.com The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org

Nucleophilic Attack: Carbocations are potent electrophiles and will readily react with any available nucleophile. uomustansiriyah.edu.iq

Elimination: A proton can be lost from a carbon atom adjacent to the carbocation to form a double bond.

The presence of the protonated nitrogen in the ring can influence the stability and reactivity of any carbocation intermediates formed. Its electron-withdrawing nature can destabilize a nearby carbocation.

Elucidation of Rate-Determining Steps and Transition States in Reaction Sequences

For reactions involving 3-isopropylpiperidin-4-one hydrochloride, the RDS can vary depending on the specific transformation:

Nucleophilic Addition to the Carbonyl: In many cases, the initial nucleophilic attack on the carbonyl carbon is the rate-determining step. The transition state for this step involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond.

Enolate Formation: When reactions proceed via an enolate, the deprotonation of the α-carbon can be the RDS, especially if a weak base is used or if there is significant steric hindrance.

Carbocation Formation: In acid-catalyzed reactions that form a carbocation, the formation of this high-energy intermediate is often the rate-determining step. epfl.ch

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and calculate the energies of transition states, providing insights into the rate-determining steps. acs.org Experimental kinetic studies, such as monitoring the reaction progress over time under different reactant concentrations, are also essential for elucidating the RDS. epfl.ch

Derivatization and Structural Modification of the 3 Isopropylpiperidin 4 One Core

Synthesis of Novel Piperidin-4-one Analogues and Derivatives

The synthesis of new derivatives from the 3-isopropylpiperidin-4-one (B595886) core is a key strategy in medicinal chemistry to explore and optimize biological activity. This involves a range of chemical transformations that introduce new functional groups and structural motifs.

The nitrogen atom of the piperidine (B6355638) ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions. These modifications can significantly influence the molecule's polarity, basicity, and steric profile.

N-alkylation: This process involves the addition of an alkyl group to the piperidine nitrogen. For instance, N-alkylation can be achieved using alkyl halides. A sustainable approach utilizes propylene (B89431) carbonate as both a reagent and a solvent, avoiding the need for genotoxic alkyl halides. This method allows for the introduction of a 2-hydroxypropyl side chain. The reaction conditions, such as the use of microwave irradiation, can influence the yield of the resulting N-alkylated products.

N-acylation: This involves the introduction of an acyl group to the piperidine nitrogen. N-acyl derivatives of piperidin-4-ones have been synthesized and their conformations studied. For example, N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones have been reported. The introduction of an acyl group can impact the conformational preferences of the piperidine ring.

The table below summarizes examples of N-alkylation and N-acylation reactions on piperidine derivatives.

Reaction TypeReagentsProduct TypeReference
N-alkylationPropylene CarbonateN-(2-hydroxypropyl)piperidine
N-acylationAcylating agentsN-acylpiperidin-4-ones

The carbonyl group at the C-4 position of the piperidin-4-one ring is a key functional group that can be readily modified to generate a variety of derivatives. These modifications can alter the electronic and steric properties of the molecule and introduce new hydrogen bonding capabilities.

Thiosemicarbazone Formation: A common modification is the condensation of the piperidin-4-one with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. For example, 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-thiosemicarbazone has been synthesized by reacting the parent piperidin-4-one with thiosemicarbazide in the presence of a catalytic amount of concentrated HCl. This transformation is often associated with an enhancement of biological activity.

The following table details an example of a carbonyl group modification.

Starting MaterialReagentProductReference
2-(4-hydrox

Advanced Applications of 3 Isopropylpiperidin 4 One in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Structures

3-Isopropylpiperidin-4-one (B595886) HCl is a pivotal precursor in the synthesis of a variety of complex pharmaceutical intermediates. The inherent functionality of the molecule, featuring a reactive ketone, a secondary amine, and a chiral center at the 3-position (in its resolved form), allows for a multitude of chemical transformations. This trifecta of reactive sites enables its use in divergent synthetic pathways, leading to the construction of elaborate molecular scaffolds.

The piperidin-4-one core is a well-established synthon for the preparation of compounds targeting the central nervous system. For instance, the related compound 4-piperidone (B1582916) is a known precursor in the synthesis of fentanyl and its analogues. un.orgincb.org The presence of the isopropyl group in 3-isopropylpiperidin-4-one can be exploited to modulate the pharmacological profile of the resulting molecules, potentially leading to derivatives with improved selectivity or reduced side effects. The synthetic utility of the piperidin-4-one moiety is further exemplified by its role in the preparation of potent bioactive molecules through multi-component reactions and cascade cyclizations, highlighting the potential of its 3-isopropyl derivative in similar complex syntheses.

Building Block Applications in the Total Synthesis of Natural Products and Bioactive Scaffolds

The structural rigidity and functional group handles of 3-isopropylpiperidin-4-one HCl make it an attractive building block in the total synthesis of natural products, particularly alkaloids. rsc.org Many biologically active alkaloids feature a substituted piperidine (B6355638) ring as a core structural element. The strategic introduction of the 3-isopropylpiperidin-4-one unit can significantly streamline the synthetic route to these complex natural products.

While specific examples detailing the use of this compound in total synthesis are not extensively documented, the application of similar piperidin-4-one derivatives is well-established. For instance, substituted piperidones are crucial intermediates in the synthesis of various indole (B1671886) alkaloids and other complex natural products. rsc.orgnih.gov The isopropyl group at the 3-position can serve as a stereodirecting group, influencing the outcome of subsequent bond-forming reactions and enabling the synthesis of specific stereoisomers of the target natural product. This level of stereocontrol is paramount in achieving the desired biological activity.

Exploration of Catalytic Applications in Stereoselective Organic Transformations

The chiral nature of 3-isopropylpiperidin-4-one (upon resolution of its racemic mixture) opens avenues for its application in stereoselective catalysis. The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Derivatives of 3-isopropylpiperidin-4-one can be envisioned as chiral ligands for transition metal-catalyzed reactions or as organocatalysts. The nitrogen atom of the piperidine ring can be functionalized to coordinate with metal centers, while the isopropyl group can create a chiral environment around the catalytic site, thereby inducing enantioselectivity in the reaction. Although direct catalytic applications of this specific compound are not widely reported, the broader class of chiral piperidine derivatives has been successfully employed in a range of stereoselective transformations, including asymmetric hydrogenations, aldol (B89426) reactions, and Michael additions. The unique steric and electronic properties conferred by the 3-isopropyl group could lead to the development of novel catalysts with enhanced activity and selectivity.

Development of Novel Reagents and Ligands Derived from the Piperidin-4-one Framework

The versatile chemical nature of this compound facilitates its use as a scaffold for the development of novel reagents and ligands with tailored properties. The ketone and amine functionalities provide convenient handles for chemical modification, allowing for the synthesis of a diverse library of derivatives.

For example, condensation of the ketone with various reagents can yield enamines, imines, or oximes, which can act as reactive intermediates or ligands themselves. The secondary amine can be acylated, alkylated, or arylated to introduce a wide range of substituents, further diversifying the molecular architecture. These modifications can be designed to create chiral auxiliaries for asymmetric synthesis, where the piperidin-4-one derivative is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. sigmaaldrich.com The development of such novel reagents and ligands derived from the readily accessible 3-isopropylpiperidin-4-one framework holds significant promise for advancing the field of organic synthesis.

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